KY-226, chemically known as 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzoylamide, is a novel non-competitive allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) []. This compound has shown promise in preclinical studies for its potential in treating type 2 diabetes and obesity [, ]. Further research identified KY-226 as a potential inhibitor of the papain-like protease (PLpro) of the SARS-CoV-2 virus [, ].
PTP1B Inhibition: KY-226 acts as an allosteric inhibitor of PTP1B, binding to the enzyme at a site distinct from the active site and inducing conformational changes that hinder its activity []. This inhibition enhances insulin and leptin signaling pathways, leading to improved insulin sensitivity and reduced food intake [, ].
PLpro Inhibition: KY-226 demonstrates inhibitory activity against the SARS-CoV-2 PLpro [, ]. This inhibition is thought to interfere with the viral replication process, potentially by preventing the cleavage of viral polyproteins and modulating the host immune response [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: